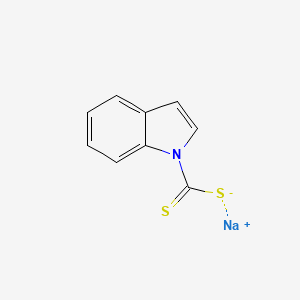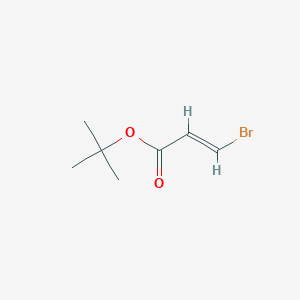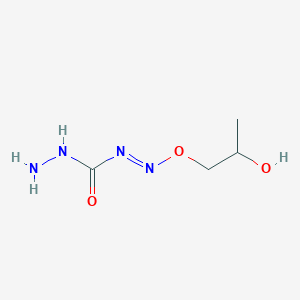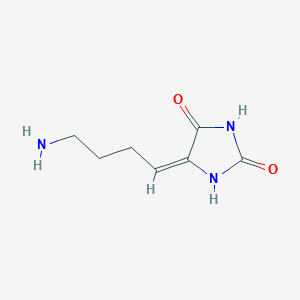
1H-Indole-1-carbodithioic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-1-carbodithioic acid, sodium salt is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The sodium salt form enhances its solubility in water, making it more versatile for different applications.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carbodithioic acid, sodium salt can be synthesized through several methods. One common approach involves the reaction of indole with carbon disulfide in the presence of a base, followed by neutralization with sodium hydroxide. The reaction typically proceeds under mild conditions, often at room temperature, and yields the sodium salt as a stable product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where indole and carbon disulfide are reacted in the presence of a suitable base. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1H-Indole-1-carbodithioic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
1H-Indole-1-carbodithioic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1H-Indole-1-carbodithioic acid, sodium salt exerts its effects is often related to its ability to interact with biological molecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbodithioic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1H-Indole-1-carbodithioic acid, sodium salt can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position, which alters its reactivity and solubility.
1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin), this compound has different biological activities compared to this compound.
1H-Indole-5-carboxylic acid:
The uniqueness of this compound lies in its carbodithioic acid moiety, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets.
属性
分子式 |
C9H6NNaS2 |
|---|---|
分子量 |
215.3 g/mol |
IUPAC 名称 |
sodium;indole-1-carbodithioate |
InChI |
InChI=1S/C9H7NS2.Na/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI 键 |
AXYSGSJSNPGGRL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2C(=S)[S-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)




![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)


![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)




